1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride
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Overview
Description
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered nitrogen-containing heterocycle that is widely known for its biological activity and presence in many natural products . The compound’s structure includes a pyrrole ring substituted with a chlorine atom and a methyl group, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be compared with other pyrrole derivatives such as:
1-methylpyrrol-2-yl)methanamine: Similar structure but lacks the chlorine atom, leading to different reactivity and biological activity.
1-(1-methyl-1H-pyrrol-2-yl)-ethanone: Contains a ketone group instead of the amine group, resulting in different chemical properties and applications.
1-(1H-pyrrol-2-yl)-ethanone: Lacks both the chlorine and methyl groups, making it less complex and potentially less active in certain applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C6H10Cl2N2 |
---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H |
InChI Key |
CRYGVLMBATWZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1CN)Cl.Cl |
Origin of Product |
United States |
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